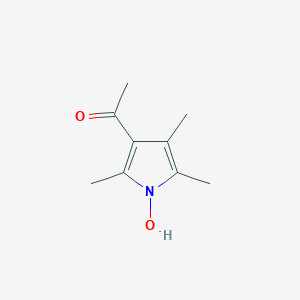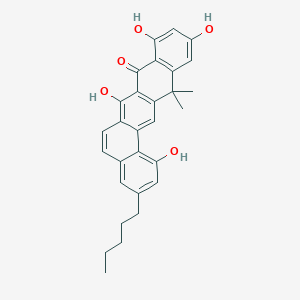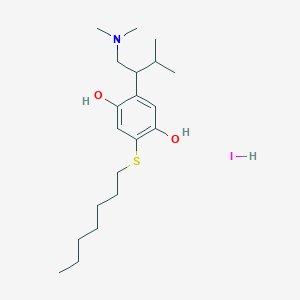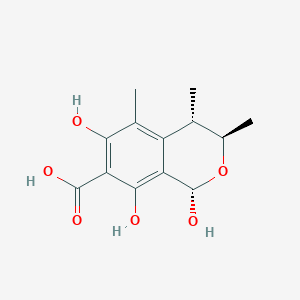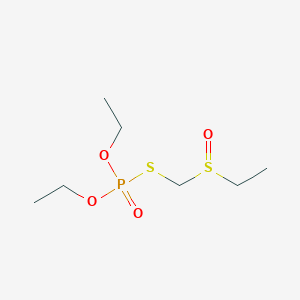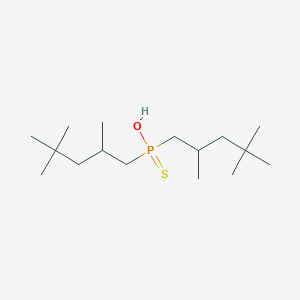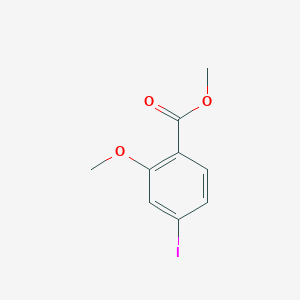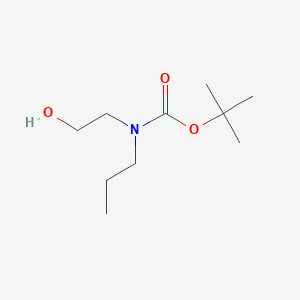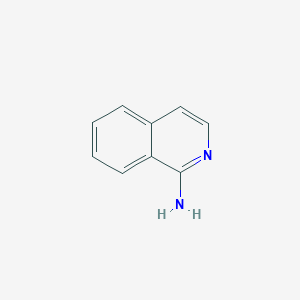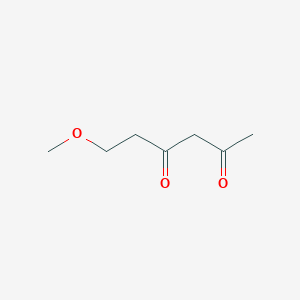
6-Methoxyhexane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxyhexane-2,4-dione is a chemical compound that has been studied extensively due to its potential applications in various scientific research fields. This compound is also known as acetylacetone methoxime and is a derivative of acetylacetone. It has a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol.
Mecanismo De Acción
The mechanism of action of 6-Methoxyhexane-2,4-dione is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. These complexes can then be used in various applications such as catalysis and material science.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 6-Methoxyhexane-2,4-dione. However, it has been reported to have low toxicity and is not expected to have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Methoxyhexane-2,4-dione in lab experiments is its ability to form stable metal complexes. This makes it a useful ligand for the synthesis of metal complexes that can be used in various applications such as catalysis and material science. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 6-Methoxyhexane-2,4-dione. One potential direction is the synthesis and characterization of new metal complexes using this compound as a ligand. These complexes can then be studied for their potential applications in various fields such as catalysis and material science. Another potential direction is the study of the properties and behavior of metal oxide nanoparticles synthesized using 6-Methoxyhexane-2,4-dione as a precursor. This can lead to the development of new materials with unique properties and applications. Additionally, further studies can be conducted to better understand the mechanism of action of this compound and its potential applications in other scientific fields.
Métodos De Síntesis
The synthesis of 6-Methoxyhexane-2,4-dione can be achieved through the reaction of acetylacetone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The resulting product is then purified through recrystallization using ethanol.
Aplicaciones Científicas De Investigación
6-Methoxyhexane-2,4-dione has been studied for its potential applications in various scientific research fields such as organic synthesis, catalysis, and material science. It has been used as a ligand in coordination chemistry to form metal complexes. These complexes have been studied for their potential applications in catalysis, such as in the synthesis of fine chemicals and pharmaceuticals. 6-Methoxyhexane-2,4-dione has also been studied for its potential applications in the field of material science, where it has been used as a precursor for the synthesis of metal oxide nanoparticles.
Propiedades
Número CAS |
140171-42-2 |
|---|---|
Nombre del producto |
6-Methoxyhexane-2,4-dione |
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
6-methoxyhexane-2,4-dione |
InChI |
InChI=1S/C7H12O3/c1-6(8)5-7(9)3-4-10-2/h3-5H2,1-2H3 |
Clave InChI |
BDJALADWYJQVBJ-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)CCOC |
SMILES canónico |
CC(=O)CC(=O)CCOC |
Sinónimos |
2,4-Hexanedione, 6-methoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



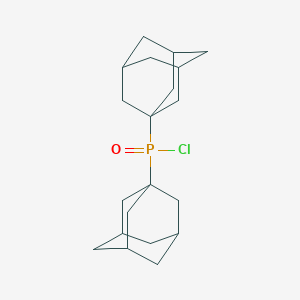
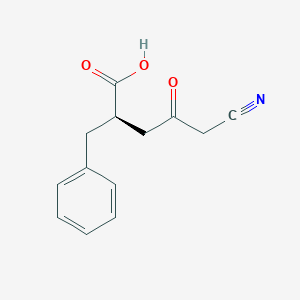
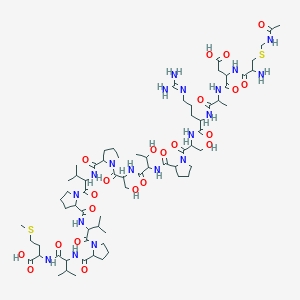
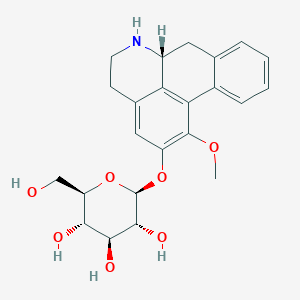
![1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B136739.png)
